Methyl L-ornithine dihydrochloride

Description

Brief Overview of Methyl L-ornithine dihydrochloride (B599025)

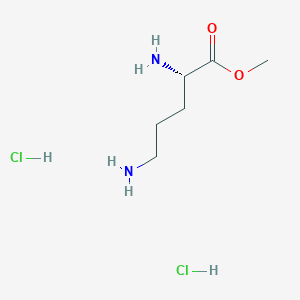

Methyl L-ornithine dihydrochloride is a chemical compound that is a derivative of the non-proteinogenic amino acid L-ornithine. ontosight.aiwikipedia.org Structurally, it is the methyl ester of L-ornithine, presented as a dihydrochloride salt. This modification, the addition of a methyl group to the carboxyl end of L-ornithine, alters its chemical properties, such as solubility, making it a subject of interest for various scientific investigations. ontosight.aichemimpex.com The compound is typically available as a white, crystalline solid that is soluble in water. ontosight.aichemimpex.com Its formal IUPAC name is methyl (2S)-2,5-diaminopentanoate;dihydrochloride. nih.gov

Importance in Biochemical Research

In the realm of biochemistry and pharmaceutical research, this compound holds significance as a versatile research chemical. ontosight.aichemimpex.com It serves as a valuable tool for scientists studying metabolic pathways, particularly those involving amino acids, such as the urea (B33335) cycle. wikipedia.orgchemimpex.com As a derivative of L-ornithine, it is utilized in studies concerning enzyme activity and cellular metabolism. ontosight.aichemimpex.com Furthermore, it functions as a precursor or building block in the synthesis of more complex, bioactive molecules, which is a critical aspect of drug discovery and development. chemimpex.comchemimpex.com Its unique structure allows researchers to explore how modifications to amino acids can influence their interactions within biological systems. ontosight.ai

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2,5-diaminopentanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c1-10-6(9)5(8)3-2-4-7;;/h5H,2-4,7-8H2,1H3;2*1H/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFZNVWAQDVFAK-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193212 | |

| Record name | Methyl L-ornithine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40216-82-8 | |

| Record name | Methyl L-ornithine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040216828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl L-ornithine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-ornithine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

Molecular Structure and Formula

Methyl L-ornithine dihydrochloride (B599025) is an organic molecule and a salt. Its structure consists of the L-ornithine backbone, which is a five-carbon chain with two amino groups at positions 2 (alpha) and 5 (delta). The carboxyl group of the ornithine has been esterified with a methyl group. The presence of two hydrochloride moieties neutralizes the basic amino groups, forming a stable salt. The molecular formula for the compound is C₆H₁₆Cl₂N₂O₂, which is derived from the organic component C₆H₁₄N₂O₂ and two molecules of hydrochloric acid (2HCl). nih.govavantorsciences.com

Physical Characteristics (Appearance, Solubility, etc.)

This compound typically presents as a white solid or crystalline powder. ontosight.aichemimpex.com One of its key physical properties is its solubility in water, which makes it suitable for use in various aqueous solutions for biochemical assays and cell culture studies. ontosight.aichemicalbook.com It is also reported to be soluble in solvents like DMSO and acetone. chemicalbook.com The compound requires storage at refrigerated temperatures, typically between 0 and 8°C, to maintain its stability. chemimpex.comavantorsciences.com

| Property | Value | Source(s) |

| IUPAC Name | methyl (2S)-2,5-diaminopentanoate;dihydrochloride | nih.gov |

| CAS Number | 40216-82-8 | chemimpex.comnih.gov |

| Molecular Formula | C₆H₁₆Cl₂N₂O₂ | nih.govavantorsciences.com |

| Molecular Weight | 219.11 g/mol | chemimpex.comnih.gov |

| Appearance | White solid / Crystalline powder | ontosight.aichemimpex.com |

| Melting Point | 179 - 185 °C | chemimpex.com |

| Solubility | Soluble in water. | ontosight.aichemicalbook.com |

| Storage Temperature | 2 - 8 °C | avantorsciences.com |

| InChI Key | SNFZNVWAQDVFAK-XRIGFGBMSA-N | nih.gov |

Biological Activities and Mechanisms of Action

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and analysis of methyl L-ornithine dihydrochloride (B599025). sielc.com Reverse-phase HPLC methods, often using a C18 column, have been developed for its analysis. sielc.comresearchgate.net The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers such as formic acid are used instead of non-volatile ones like phosphoric acid. sielc.comsielc.com These chromatographic methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural characterization of methyl L-ornithine dihydrochloride. Infrared (IR) and Raman spectroscopy can provide information about the functional groups present in the molecule. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the detailed molecular structure. Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. tandfonline.com

Advanced Analytical Methodologies and Detection in Biological Systems

Investigating Ornithine Decarboxylase Activity

Due to its structural similarity to the natural substrate, methylated derivatives of ornithine have been investigated as inhibitors of ornithine decarboxylase (ODC). nih.gov For instance, DL-alpha-Methyl ornithine has been shown to be a potent competitive inhibitor of ODC, leading to the depletion of polyamines and subsequent inhibition of cell proliferation in rat hepatoma cells. nih.govpnas.org This inhibitory action makes such compounds crucial for studying the role of polyamines in cell division and as potential therapeutic agents in conditions characterized by excessive cell growth. nih.govresearchgate.net

Studies on Nitric Oxide Synthesis

L-ornithine is metabolically linked to L-arginine, the substrate for nitric oxide synthase (NOS) in the production of nitric oxide (NO), a critical signaling molecule in various physiological processes. ontosight.aismolecule.com Derivatives of ornithine have been explored for their potential to modulate NO synthesis. ontosight.ai For example, N-iminoethyl-L-ornithine (L-NIO), another ornithine derivative, has been identified as a potent and irreversible inhibitor of NO synthase in phagocytic cells. nih.gov The study of compounds like Methyl L-ornithine dihydrochloride (B599025) can provide insights into the regulation of NOS and the intricate pathways connecting amino acid metabolism to NO signaling. smolecule.com

Transport and Cellular Uptake Mechanisms

Clinical Trials

Based on the available information, there is no evidence to suggest that Methyl L-ornithine dihydrochloride has been evaluated in human clinical trials. Its primary role remains at the preclinical and research stages.

Research Applications and in Vitro Studies

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of Methyl L-ornithine dihydrochloride (B599025). sielc.com A reverse-phase HPLC method has been described using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com This technique allows for the separation and quantification of the compound and is suitable for applications such as pharmacokinetics and impurity analysis. sielc.comsielc.com

Spectroscopic Analysis

Spectroscopic methods are used for the structural characterization of Methyl L-ornithine dihydrochloride. Infrared (IR) spectroscopy can identify characteristic vibrational modes of the functional groups present in the molecule, such as the carboxylate and amino groups. researchgate.netchemicalbook.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the structure of the compound. chemicalbook.comnih.gov

Toxicological and Safety Research

Genotoxicity Studies

A reverse bacterial mutation assay, commonly known as the Ames test, was conducted to assess the potential of L-ornithine monohydrochloride to induce gene mutations in bacteria. nih.govresearchgate.net In this test, various strains of Salmonella typhimurium are exposed to the test substance at a range of concentrations. scispace.com The results showed no evidence of mutagenic activity at doses up to 5,000 μ g/plate , both with and without metabolic activation. nih.govresearchgate.net Metabolic activation systems, typically derived from rat liver enzymes (S9 mix), are used to mimic the metabolic processes that occur in mammals, which can sometimes convert a non-mutagenic substance into a mutagenic one. nih.gov

To evaluate the potential to cause structural damage to chromosomes, an in vitro chromosome aberration test was performed using a Chinese hamster lung (CHL) fibroblast cell line. nih.govnih.gov These cells were exposed to L-ornithine monohydrochloride at concentrations up to 1,686 μg/mL, both in the presence and absence of a metabolic activation system. nih.govresearchgate.net The study found no evidence that the compound induced chromosome aberrations under these conditions. nih.govresearchgate.net

Table 1: Summary of Genotoxicity Studies for L-Ornithine Monohydrochloride

| Assay | Test System | Concentration/Dose | Metabolic Activation | Result | Reference |

|---|---|---|---|---|---|

| Bacterial Reverse Mutation Assay | Salmonella typhimurium | Up to 5,000 μg/plate | With and Without | Negative | nih.gov, researchgate.net |

| In Vitro Chromosome Aberration Test | Chinese Hamster Lung (CHL) Cells | Up to 1,686 μg/mL | With and Without | Negative | nih.gov, researchgate.net |

Subchronic Oral Toxicity Studies

To understand the effects of repeated, long-term exposure, a 90-day subchronic oral toxicity study was conducted. nih.gov These studies help to identify potential target organs for toxicity and to determine a safe level of exposure. fao.org

In a 90-day study, rats were administered L-ornithine monohydrochloride mixed in their diet at concentrations of 1.25%, 2.5%, or 5.0%. nih.govresearchgate.net Throughout the study, there were no toxicologically significant changes observed in clinical signs, body weight, food consumption, ophthalmoscopy, or hematology. nih.gov

At the highest dose (5.0%), male rats showed transient increases in water intake and urinary volume, along with a decrease in urine specific gravity. nih.gov These effects were considered physiological responses related to the role of ornithine in the urea (B33335) cycle, which leads to increased urea production and subsequent excretion. nih.govresearchgate.net Additionally, a decrease in serum chloride concentration and an increase in urinary chloride excretion were observed, which were attributed to the administration of the hydrochloride salt of ornithine and not considered to be of toxicological significance. nih.govresearchgate.net No remarkable findings were noted during necropsy at the end of the study. nih.gov

Based on the findings from the 90-day dietary study in rats, the No-Observed-Adverse-Effect Level (NOAEL) was established. The NOAEL is the highest dose at which no adverse effects were observed. For L-ornithine monohydrochloride, the NOAEL was determined to be 3,445 mg/kg of body weight per day for male rats and 3,986 mg/kg of body weight per day for female rats. nih.govresearchgate.net

Table 2: 90-Day Subchronic Oral Toxicity Study of L-Ornithine Monohydrochloride in Rats

| Parameter | Details | Reference |

|---|---|---|

| Species | Rat | nih.gov, researchgate.net |

| Duration | 90 days | nih.gov, researchgate.net |

| Administration | Dietary (0%, 1.25%, 2.5%, 5.0%) | nih.gov, researchgate.net |

| Observed Effects | Transient increase in water intake and urine volume (males, 5.0% dose). Decrease in serum chloride, increase in urinary chloride. | nih.gov |

| NOAEL (Male) | 3,445 mg/kg body weight/day | nih.gov, researchgate.net |

| NOAEL (Female) | 3,986 mg/kg body weight/day | nih.gov, researchgate.net |

Biochemical Markers of Toxicity

In toxicological studies, various biochemical markers are monitored to detect potential adverse effects on organs and metabolic processes.

During the 90-day rat study of L-ornithine monohydrochloride, blood chemistry and urinalysis parameters were evaluated. nih.gov The key biochemical observations included:

Serum and Urinary Chloride: A decrease in serum chloride and a corresponding increase in urinary chloride excretion were noted. These changes were considered a direct consequence of the intake of the hydrochloride salt form of the compound and were not interpreted as signs of toxicity. nih.govresearchgate.net

Urinary Parameters: In males receiving the highest dose, transient increases in water intake and urine volume, with a decrease in specific gravity, were linked to ornithine's metabolic function in the urea cycle and increased urea production. nih.gov

In studies of toxic liver injury induced by other agents, L-ornithine (as L-ornithine-L-aspartate) has been shown to prevent the elevation of liver enzymes such as aminotransferases, alkaline phosphatase, and gamma-glutamyl transferase, and to decrease total bilirubin (B190676) and cholesterol. researchgate.netsilae.it It also appears to preserve the oxidant/antioxidant balance by affecting markers like catalase, superoxide (B77818) dismutase, and glutathione. researchgate.net Furthermore, changes in ornithine concentration itself can be a marker for altered metabolic states and have been investigated as a biomarker for developmental toxicity in vitro. fda.gov

Table 3: Summary of Biochemical Observations for L-Ornithine

| Marker | Observation in Toxicity Studies | Interpretation | Reference |

|---|---|---|---|

| Serum Chloride | Decreased | Attributed to hydrochloride salt administration, not considered toxicologically significant. | nih.gov, researchgate.net |

| Urinary Chloride | Increased | Attributed to hydrochloride salt administration, not considered toxicologically significant. | nih.gov, researchgate.net |

| Urine Volume / Specific Gravity | Increased volume and decreased specific gravity (males, high dose) | Physiological response to increased urea production via the urea cycle. | nih.gov |

| Liver Enzymes (ALT, AST, etc.) | Protective effect (prevents elevation) in models of toxic liver injury (as LOLA). | Hepatoprotective action in specific toxic injury models. | researchgate.net, silae.it |

| Ornithine Concentration | Changes can reflect general metabolic states and cellular stress. | Investigated as a potential biomarker for developmental toxicity. | fda.gov |

Table of Compounds Mentioned

Changes in Plasma Amino Acid Concentrations

Direct research on the effects of Methyl L-ornithine dihydrochloride (B599025) on plasma amino acid profiles has not been identified in extensive literature searches. However, studies on other forms of L-ornithine provide some indication of its metabolic effects.

In a study involving healthy volunteers, the administration of L-ornithine hydrochloride was found to cause minor increases in the plasma concentrations of aspartic acid and glutamic acid, particularly at the highest intake levels. Another study noted that in healthy young adults undergoing exercise, plasma glutamate (B1630785) concentrations were significantly higher after exhaustion with L-ornithine hydrochloride ingestion compared to a placebo. The administration of ornithine aspartate to patients with cirrhosis has also been shown to have a dose-dependent effect on plasma amino acids. nih.gov

These findings suggest that supplementation with ornithine salts can influence the plasma levels of other amino acids, likely due to the central role of ornithine in amino acid metabolism, including the urea cycle and its function as a precursor for other amino acids like proline and glutamic acid. researchgate.net

Table 1: Effect of L-Ornithine Hydrochloride on Plasma Amino Acids in a Human Study (Note: This data is for L-Ornithine Hydrochloride, not Methyl L-ornithine dihydrochloride. Specific values are illustrative based on qualitative findings reported in the literature.)

| Amino Acid | Change Relative to Placebo | Study Context |

| Aspartic Acid | Minor Increase | High-intake supplementation |

| Glutamic Acid | Minor to Significant Increase | High-intake supplementation & post-exercise |

Renal and Hepatic Function Parameters

Research on related compounds, however, suggests a low potential for renal and hepatic toxicity and, in some cases, a protective effect.

Hepatic Function: Studies using L-ornithine-L-aspartate (LOLA) in animal models of acute toxic liver injury have demonstrated a hepatoprotective effect. pensoft.net LOLA was shown to restore the structure of hepatocytes and prevent the elevation of key liver enzymes such as aminotransferases (AST, ALT), alkaline phosphatase (ALP), and gamma-glutamyl transferase (GGT). pensoft.net It also helped decrease total bilirubin concentration. pensoft.net These findings indicate that ornithine compounds may support liver metabolism rather than impair it. pensoft.net

Renal Function: In a study on rats with acute toxic hepatitis, the administration of L-ornithine (in combination with L-arginine) was found to have a positive impact on renal function. nih.gov The research concluded that L-ornithine demonstrated an absence of toxic influences on renal cells under the conditions of the study. nih.gov Furthermore, a comprehensive 90-day oral toxicity study in rats using L-ornithine monohydrochloride revealed no remarkable findings in organs, including the kidneys and liver, upon necropsy. nih.gov

Table 2: Summary of Findings on Renal and Hepatic Parameters for Related Ornithine Compounds (Note: This table summarizes qualitative findings for related compounds, as no specific data for this compound is available.)

| Compound Studied | Parameter | Observed Effect | Model |

| L-Ornithine-L-Aspartate | Liver Enzymes (ALT, AST, ALP) | Prevention of Elevation | Rat (Toxic Injury) pensoft.net |

| L-Ornithine | Renal Cell Toxicity | No toxic influence observed | Rat (Toxic Hepatitis) nih.gov |

| L-Ornithine Monohydrochloride | Gross Organ Pathology | No remarkable findings at necropsy | Rat (90-day study) nih.gov |

Impact on Electrolyte Balance (e.g., Serum Chloride)

While direct experimental data on how this compound affects electrolyte balance is scarce, significant insights can be drawn from studies on its close analogue, L-ornithine monohydrochloride.

A 90-day subchronic oral toxicity study in rats with L-ornithine monohydrochloride reported a discernible effect on chloride levels. nih.gov The key findings from this study were:

A decrease in the concentration of serum chloride.

A corresponding increase in the excretion of urinary chloride.

The researchers concluded that these changes were likely attributable to the administration of the hydrochloride salt of ornithine, where an increased chloride load is introduced into the body. nih.gov This effect was not considered to be of toxicological significance in the context of the study. nih.gov

Table 3: Effects of L-Ornithine Monohydrochloride on Chloride Balance in a 90-Day Rat Study (Note: This data is for L-Ornithine Monohydrochloride. The direction of change is indicated as reported in the study.)

| Parameter | Observed Change |

| Serum Chloride Concentration | Decrease nih.gov |

| Urinary Chloride Excretion | Increase nih.gov |

Q & A

What are the key challenges in synthesizing methyl L-ornithine dihydrochloride, and how can researchers optimize reaction conditions to minimize byproducts?

Basic Research Focus

The synthesis of this compound often involves esterification and salt formation steps. For example, L-ornithine methyl ester dihydrochloride derivatives are synthesized by reacting L-ornithine with methanol and HCl under controlled conditions. A common challenge is the formation of unexpected byproducts due to competing reactions, such as cyclization or incomplete esterification. For instance, attempts to synthesize macrocyclic peptidocalixarenes using L-ornithine methyl ester dihydrochloride resulted in unexpected tricyclic compounds instead of the desired bicyclic product .

Methodological Recommendation :

- Use triethylamine as a base to neutralize HCl during esterification, improving reaction efficiency.

- Monitor reaction progress via TLC or HPLC to detect early-stage byproducts.

- Optimize stoichiometric ratios (e.g., 2 equivalents of HCl for salt stabilization) and solvent polarity (e.g., methanol) to favor the target product .

How can researchers ensure the purity and stability of this compound during storage and experimental use?

Basic Research Focus

this compound is hygroscopic and prone to degradation under light or ambient humidity. Evidence indicates that improper storage can lead to clumping, reduced solubility, and altered pH, affecting downstream applications like cell culture or enzymatic assays .

Methodological Recommendation :

- Store lyophilized powder under nitrogen at -20°C, protected from light, to prevent oxidation and moisture absorption .

- Prepare fresh solutions in ultrapure water (50 mg/mL with sonication and warming) and filter-sterilize for cell culture use .

- Validate purity via ion chromatography (for chloride content: 20.6–21.3%) and HPLC (for related substances <0.2%) before critical experiments .

What analytical techniques are most effective for characterizing this compound and distinguishing it from structurally similar compounds?

Advanced Research Focus

Differentiation from analogs like L-ornithine monohydrochloride or D-ornithine derivatives requires precise analytical methods. Key parameters include optical rotation ([α]20D = +23.0–+24.5° for L-ornithine HCl), chloride content, and isotopic labeling patterns .

Methodological Recommendation :

- Use polarimetry to confirm enantiomeric purity ([α]20D range) and rule out D-isomer contamination .

- Employ mass spectrometry (MS) or nuclear magnetic resonance (NMR) to detect isotopic labels (e.g., 13C5,15N2) in metabolic tracing studies .

- Combine elemental analysis (Cl%: 20.6–21.3%) with ion-selective electrode measurements for salt validation .

How can researchers resolve contradictions in reported bioactivity data for this compound in polyamine biosynthesis studies?

Advanced Research Focus

Discrepancies in bioactivity often arise from variations in cell culture conditions or impurity profiles. For example, endotoxin levels (<6.0 EU/g) significantly impact cell viability in polyamine biosynthesis assays .

Methodological Recommendation :

- Use endotoxin-certified grades of this compound for cell-based studies .

- Standardize media supplementation protocols (e.g., 0.5–2 mM concentrations) and validate results with isotopic tracers (e.g., L-ornithine-13C5,15N2 HCl) to track metabolic flux .

- Perform dose-response curves to account for batch-to-batch variability in salt hydration states .

What strategies are recommended for troubleshooting failed peptide coupling reactions involving this compound?

Advanced Research Focus

Peptide synthesis failures may stem from steric hindrance or protonation of the δ-amino group in L-ornithine derivatives. For example, coupling L-ornithine methyl ester dihydrochloride with 2,6-pyridinedicarbonyl dichloride failed due to unexpected cyclization, yielding a tricyclic compound instead of the intended product .

Methodological Recommendation :

- Protect δ-amino groups with Boc or Fmoc groups before coupling .

- Use milder coupling agents (e.g., HATU instead of DCC) and lower reaction temperatures to minimize side reactions.

- Characterize byproducts via X-ray crystallography or high-resolution MS to redesign synthetic pathways .

How should researchers design experiments to study the role of this compound in nitric oxide (NO) pathway modulation?

Advanced Research Focus

Methyl L-ornithine derivatives are competitive inhibitors of nitric oxide synthase (NOS). However, conflicting data on inhibition efficacy may arise from differences in assay pH or salt form solubility .

Methodological Recommendation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.